

Independent Verification of Published Findings on 2-(Pyridin-4-yl)-1H-indole Analogs

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Compound of Interest

Compound Name: **6-methyl-2-(pyridin-4-yl)-1H-indole**

Cat. No.: **B11265375**

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Disclaimer: Publicly available research on the specific biological activity of **6-methyl-2-(pyridin-4-yl)-1H-indole** is limited. This guide provides an independent verification and comparison of closely related structural analogs, specifically N-alkylindole-substituted 2-(pyridin-3-yl)-acrylonitriles, to offer insights into the potential biological profile of this class of compounds. The data and protocols presented are based on published findings for these analogs.

A series of novel N-alkylindole-substituted 2-(pyridin-3-yl)-acrylonitriles have been synthesized and evaluated for their anticancer properties. These compounds, particularly those with small N-alkyl substituents, have demonstrated significant antiproliferative activity in various cancer cell lines.^[1] Their mechanism of action is believed to involve the inhibition of key protein kinases, such as VEGFR-2, and the induction of apoptosis.^[1]

Comparative Analysis of Anticancer Activity

The antiproliferative effects of two representative analogs, 3-(1-methyl-1H-indol-5-yl)-2-(pyridin-3-yl)acrylonitrile (Compound 2a) and 3-(1-ethyl-1H-indol-5-yl)-2-(pyridin-3-yl)acrylonitrile (Compound 2b), were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC_{50}) were determined and compared with established multikinase inhibitors, sorafenib and gefitinib.

Compound	HCT-116 (p53 ^{+/+}) IC ₅₀ (μM)	HCT-116 (p53 ^{-/-}) IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
Analog 2a	0.45	0.29	0.98
Analog 2b	0.89	0.31	1.1
Sorafenib	3.9	3.5	4.6
Gefitinib	>10	>10	>10

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for independent verification and further investigation.

Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cells.

- **Cell Culture:** Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.[2][3][4]
- **Compound Treatment:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period, typically 72 hours.
- **MTT Addition:** After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[2][3][4]
- **Formazan Solubilization:** The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.[2][3][4]

- Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined.[2][3]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

- Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer are required.[5][6][7]
- Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound, VEGFR-2 enzyme, and substrate are pre-incubated in the kinase assay buffer.[5]
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is incubated at 30°C for a defined period (e.g., 45 minutes).[5]
- Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based assay, such as the Kinase-Glo™ MAX assay. A decrease in the luminescent signal indicates kinase activity, and the inhibition by the test compound is measured relative to a control without the inhibitor.[5][6][7]

Caspase-3/7 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

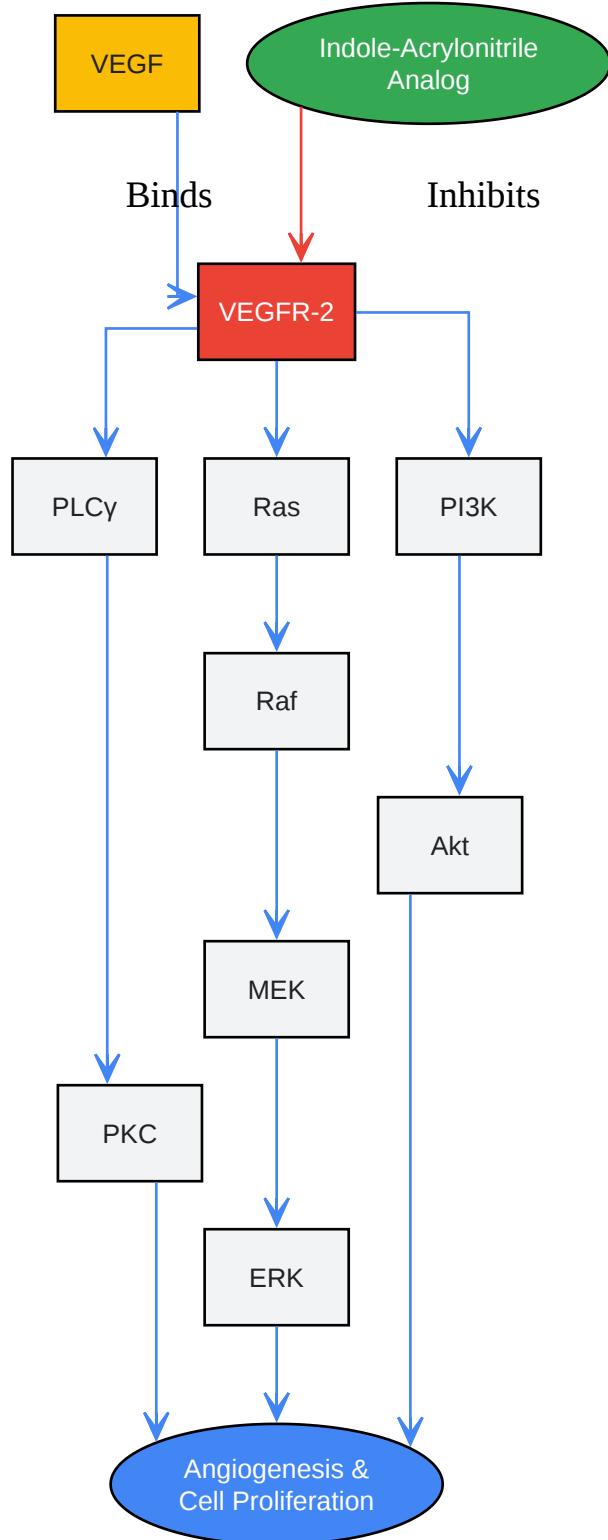
- Cell Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a specified duration to induce apoptosis.
- Reagent Addition: A luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7, is added to the cells.[8][9][10][11][12]
- Cell Lysis and Substrate Cleavage: The reagent lyses the cells and allows the active caspases to cleave the substrate, releasing a luminogenic product.[8][9][10][11][12]

- Luminescence Measurement: The plate is incubated at room temperature to allow the signal to stabilize, and the luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.[8][11]

Visualizations

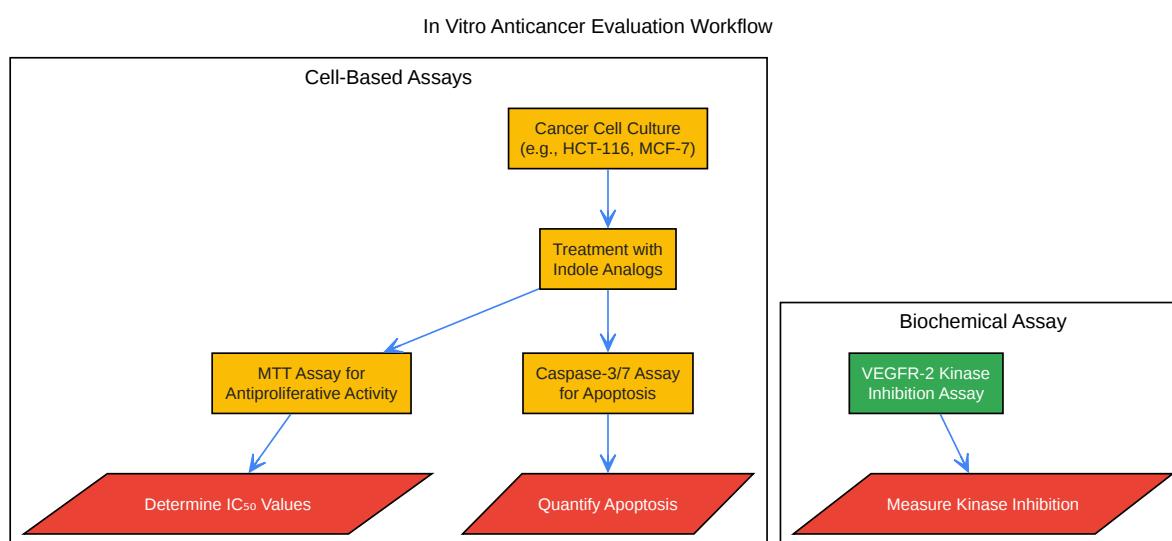
Signaling Pathway

Simplified VEGFR-2 Signaling Pathway

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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indole-acrylonitrile analogs.

Experimental Workflow



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Caption: Workflow for the in vitro evaluation of the anticancer properties of indole analogs.

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